N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1638760-48-1) is a highly specialized 7-azaindole building block widely procured for the synthesis of ATP-competitive kinase inhibitors [1]. Featuring a pre-installed secondary amine at the C4 position, this scaffold is a critical precursor for advanced active pharmaceutical ingredients (APIs) targeting Janus kinase 3 (JAK3) and fibroblast growth factor receptors (FGFR) [2]. For industrial and medicinal chemistry buyers, procuring this specific N-methylated derivative provides an optimal balance of structural pre-organization for target binding and streamlined processability, eliminating the need for hazardous in-house amination of halogenated precursors.
Substituting N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine with cheaper, closely related analogs introduces severe process and performance liabilities [1]. Attempting to use the unfunctionalized 4-chloro-7-azaindole requires end-users to perform high-temperature, high-pressure aminations with volatile methylamine, creating significant safety and scalability bottlenecks [2]. Conversely, substituting with the primary amine (1H-pyrrolo[2,3-b]pyridin-4-amine) introduces a second reactive N-H proton that causes competitive over-alkylation during downstream library synthesis, forcing chemists to add costly and yield-reducing protection-deprotection cycles. Furthermore, moving to an N,N-dimethyl tertiary amine completely abolishes the critical hydrogen-bond donor required for kinase hinge-region binding, rendering the resulting compounds inactive.
Synthesizing the N-methyl amine directly from the 4-chloro-7-azaindole precursor requires forcing conditions, typically involving sealed pressure vessels, 110 °C heating, and volatile methylamine solutions [1]. Procuring the pre-formed N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine bypasses this hazardous, time-consuming step, allowing immediate deployment in downstream cross-coupling or reductive amination protocols.
| Evidence Dimension | Amination Process Conditions |
| Target Compound Data | Ready-to-use building block (0 hours prep time, ambient handling) |
| Comparator Or Baseline | 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Requires 110 °C, sealed pressure flask, 12+ hours) |
| Quantified Difference | Eliminates 100% of high-pressure reaction steps and associated safety hazards |
| Conditions | Standard laboratory scale-up for API intermediate synthesis |
Procuring the pre-aminated building block removes a major process safety bottleneck and accelerates library synthesis turnaround times.
When constructing complex kinase inhibitors, the secondary amine of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine provides superior regiocontrol compared to its primary amine counterpart (1H-pyrrolo[2,3-b]pyridin-4-amine) [1]. The primary amine possesses two exchangeable protons, making it highly susceptible to competitive over-alkylation or di-acylation during electrophilic coupling, which necessitates additional protection-deprotection steps to maintain high yields.
| Evidence Dimension | Mono-functionalization Efficiency |
| Target Compound Data | Supports direct mono-substitution without protecting groups |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridin-4-amine (Primary amine; prone to di-substitution) |
| Quantified Difference | Saves at least 2 synthetic steps (protection/deprotection) per derivative |
| Conditions | Electrophilic coupling / reductive amination in parallel synthesis |
Using the N-methyl variant reduces step count and improves overall isolated yields of the target mono-adduct during high-throughput SAR campaigns.
The N-methyl substitution offers a precise steric and electronic profile that is critical for binding the ATP pocket of kinases such as JAK3 [1]. Unlike the N,N-dimethyl analog, which lacks a hydrogen bond donor entirely and fails to anchor to the kinase hinge region, the N-methyl group retains one essential N-H donor while simultaneously directing adjacent C4-substituents into the hydrophobic cavity, maximizing binding affinity.
| Evidence Dimension | Hinge Region Hydrogen Bond Donors |
| Target Compound Data | 1 H-bond donor (optimal for selective hinge binding) |
| Comparator Or Baseline | N,N-dimethyl-1H-pyrrolo[2,3-b]pyridin-4-amine (0 H-bond donors) |
| Quantified Difference | Prevents the severe loss in target affinity associated with donor deletion |
| Conditions | ATP-competitive kinase active site binding |
It provides the exact pharmacophoric balance required to maintain target affinity while improving lipophilicity over the unsubstituted primary amine.
Utilized as a foundational building block for tricyclic FGFR inhibitors, where procuring the pre-installed N-methyl group bypasses hazardous in-house amination steps and accelerates scale-up [1].
Deployed in structure-activity relationship (SAR) studies where the N-methyl group is strictly required to orient C4-substituents into the hydrophobic binding pocket while maintaining the essential hinge-binding hydrogen bond [2].
Actively selected as a regioselective nucleophile in automated Buchwald-Hartwig or SNAr cross-coupling arrays, avoiding the over-alkylation and low yields associated with primary amine analogs [2].